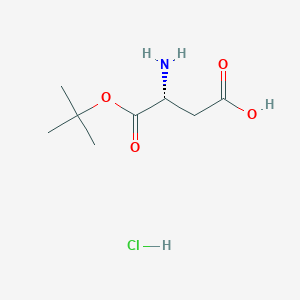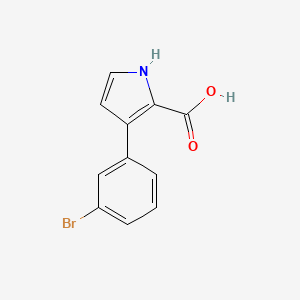
Methyl 7-Bromo-2,3-dihydrobenzoxazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33401684 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33401684 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. One common method involves the use of triazolo ring compounds, which are reacted with methanesulfonate to form the desired compound . The reaction conditions often include specific temperatures, solvents, and catalysts to facilitate the formation of the compound.
Industrial Production Methods
For industrial-scale production, the preparation method must be efficient and cost-effective. The process involves optimizing the reaction conditions to maximize yield and minimize waste. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
MFCD33401684 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving MFCD33401684 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituents introduced .
Scientific Research Applications
MFCD33401684 has a broad range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways and targets.
Industry: MFCD33401684 is used in the development of new materials and as a component in various industrial processes .
Mechanism of Action
The mechanism of action of MFCD33401684 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
MFCD33401684 can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
- Triazolo ring compounds
- Methanesulfonate derivatives
- Other substituted triazoles
Uniqueness
What sets MFCD33401684 apart from these similar compounds is its unique combination of stability, reactivity, and specific biological activities.
Properties
Molecular Formula |
C9H8BrNO3 |
|---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
methyl 7-bromo-2,3-dihydro-1,3-benzoxazole-6-carboxylate |
InChI |
InChI=1S/C9H8BrNO3/c1-13-9(12)5-2-3-6-8(7(5)10)14-4-11-6/h2-3,11H,4H2,1H3 |
InChI Key |
PYRWXVGNFVSANT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)NCO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Bromo-1-fluorodibenzo[b,d]furan](/img/structure/B13706372.png)










